molecular formula C10H19NO3 B2579193 Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate CAS No. 2287288-48-4

Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Cat. No.: B2579193
CAS No.: 2287288-48-4
M. Wt: 201.266
InChI Key: NBDNCRFUFWYHEB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry

Properties

IUPAC Name

ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-3-14-9(12)10(5-7-13-2)4-6-11-8-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDNCRFUFWYHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNC1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with ethyl chloroformate and 2-methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Pyrrolidine, ethyl chloroformate, and 2-methoxyethanol.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.

    Procedure: Pyrrolidine is first reacted with ethyl chloroformate to form an intermediate, which is then treated with 2-methoxyethanol to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxopyrrolidine-3-carboxylate
  • Ethyl 3-methyl-1H-indole-2-carboxylate
  • Ethyl 3-amino-5-methylthiophene-2-carboxylate

Uniqueness

Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and can lead to different pharmacological profiles and applications.

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